Clopyralid-olamine

Übersicht

Beschreibung

Clopyralid-olamine is a selective herbicide used primarily for the control of broad-leaved weeds in turf, ornamental lawns, non-cropped areas, and certain food crops. It is known for its moderate persistence in the environment and its potential to leach into groundwater due to its physico-chemical properties . This compound is moderately toxic to fauna and flora and has low mammalian toxicity, primarily acting as a skin, eye, and respiratory irritant .

Vorbereitungsmethoden

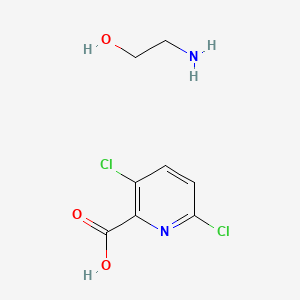

Clopyralid-olamine is synthesized through a series of chemical reactions involving the parent compound clopyralid (3,6-dichloropicolinic acid). The synthesis typically involves the reaction of clopyralid with an amine, such as monoethanolamine, under controlled conditions to form the olamine salt . Industrial production methods focus on optimizing yield and purity while minimizing environmental impact and production costs.

Analyse Chemischer Reaktionen

Clopyralid-olamine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can lead to the formation of hydroxylated derivatives, while substitution reactions can result in the replacement of chlorine atoms with other functional groups .

Wissenschaftliche Forschungsanwendungen

Agricultural Applications

2.1 Weed Control in Turf Management

- Clopyralid-olamine is extensively used in turf management to control perennial and annual broadleaf weeds such as dandelions and thistles. It is favored for its selectivity, allowing grass species to thrive while effectively suppressing weed growth .

2.2 Crop Protection

- In agricultural settings, this compound is often combined with other herbicides like aminopyralid to enhance weed control efficacy. This combination has been shown to produce a synergistic effect, improving the overall effectiveness against resistant weed populations .

2.3 Application Rates

- Recommended application rates for this compound range from 20 to 300 g active ingredient per hectare (g ai/ha), depending on the specific weed species targeted and environmental conditions .

Environmental Impact

3.1 Toxicity and Persistence

- This compound has low toxicity to mammals but can be moderately toxic to non-target flora and fauna. Its persistence in soil can vary; studies indicate a degradation half-life (DT₅₀) ranging from 13 to 65 days under different conditions .

3.2 Ecological Risks

- The ecological risks associated with this compound include potential impacts on non-target plant species and aquatic organisms due to runoff or leaching into water bodies. Regulatory assessments have highlighted the need for careful management practices to mitigate these risks .

Case Studies

4.1 Synergistic Effects with Aminopyralid

A study published in the Journal of Agricultural and Food Chemistry demonstrated that combining this compound with aminopyralid significantly improved weed control compared to individual applications. The synergistic effect was attributed to enhanced absorption and translocation within the target plants, leading to better efficacy at lower application rates .

4.2 Field Trials

Field trials conducted across various agricultural settings have confirmed the effectiveness of this compound in controlling resistant weed populations. In one trial, a mixture of this compound and aminopyralid resulted in over 90% control of targeted broadleaf weeds within four weeks of application, compared to less than 70% control with single-agent applications .

Data Summary Table

| Application Area | Target Weeds | Recommended Rate (g ai/ha) | Efficacy (%) |

|---|---|---|---|

| Turf Management | Dandelions, Thistles | 20 - 300 | >90 |

| Agricultural Crops | Broadleaf Weeds | 25 - 250 | >90 |

| Combination Use | Resistant Weed Populations | Varies | >90 |

Wirkmechanismus

Clopyralid-olamine acts as an auxin mimic, disrupting the normal growth processes of susceptible plants. It mimics the plant growth hormone auxin (indole acetic acid), causing uncontrolled and disorganized growth that ultimately leads to plant death . The exact molecular targets and pathways involved include the acidification of the cell wall, stimulation of RNA, DNA, and protein synthesis, and destruction of vascular tissue .

Vergleich Mit ähnlichen Verbindungen

Clopyralid-olamine is similar to other auxin-mimic herbicides such as picloram, triclopyr, and 2,4-D. it is more selective, affecting a narrower range of plant species . Unlike picloram, this compound has a shorter half-life, is more water-soluble, and has a lower adsorption capacity . These properties make this compound a more environmentally friendly option compared to some of its counterparts.

Similar Compounds::- Picloram

- Triclopyr

- 2,4-D

Biologische Aktivität

Clopyralid-olamine is a selective herbicide primarily used for controlling broadleaf weeds in various agricultural and turf applications. This article provides a comprehensive overview of its biological activity, including absorption, translocation, metabolism, and potential ecological impacts.

Overview of this compound

This compound is a derivative of clopyralid, which belongs to the class of synthetic auxin herbicides. It is effective against a variety of weed species, particularly those resistant to other herbicides. The compound exhibits selective toxicity, allowing it to target specific plants while minimizing harm to desirable crops.

Absorption and Translocation

Absorption Characteristics

Research indicates that clopyralid is absorbed rapidly by target plants. Studies show that clopyralid reached approximately 72% absorption within 24 hours after treatment (HAT) and maintained absorption levels above 80% for up to 192 HAT. In contrast, aminopyralid, another herbicide in the same class, demonstrated slower absorption rates, peaking at around 60% by 192 HAT .

Translocation Patterns

Clopyralid exhibits significant translocation capabilities within treated plants. After 192 HAT, about 39% of the absorbed clopyralid was translocated out of the treated leaf, with 27% moving to aboveground tissues and 12% to roots. This high level of translocation is crucial for its efficacy in controlling weeds . Comparatively, aminopyralid showed only 17% translocation out of the treated leaf .

Metabolism

Clopyralid metabolism varies significantly across plant species. In Canada thistle, no metabolites were detected nine days after treatment, suggesting that the herbicide's efficacy may be attributed to its ability to translocate effectively rather than being metabolized . Conversely, yellow starthistle metabolized clopyralid within two hours of application . This variability highlights the importance of understanding species-specific responses when using this compound in weed management strategies.

Ecotoxicological Effects

Toxicity to Non-Target Organisms

this compound has been shown to have low toxicity to mammals and birds; however, it poses risks to non-target terrestrial plants due to off-site drift during application. The ecological risk assessment indicates minimal acute toxicity hazards for mammals via dermal and oral exposure but notes potential risks for sensitive plant species .

Genotoxicity Studies

Recent studies have demonstrated cytotoxic and genotoxic effects of clopyralid on non-target organisms such as Allium species. The research revealed that exposure to clopyralid resulted in significant chromosome aberrations and DNA damage at various concentrations, indicating potential risks for biodiversity when used in agricultural settings .

Case Studies

-

Canada Thistle Control

In practical applications, clopyralid has proven effective against Canada thistle (Cirsium arvense), a notoriously resilient weed. Field trials indicated that clopyralid provided superior control compared to other herbicides like glyphosate and paraquat . -

Environmental Persistence

Studies on soil degradation indicate that clopyralid remains moderately persistent in the environment, particularly in moist soils with high organic carbon content. This persistence raises concerns regarding groundwater leaching potential .

Data Summary Table

| Parameter | This compound | Aminopyralid |

|---|---|---|

| Absorption (24 HAT) | ~72% | ~34% |

| Translocation (192 HAT) | 39% | 17% |

| Metabolism | Minimal in Canada thistle | Rapid in yellow starthistle |

| Toxicity (Mammals) | Low | Low |

| Ecotoxicity Risk | Moderate for non-target plants | Moderate for non-target plants |

Eigenschaften

IUPAC Name |

2-aminoethanol;3,6-dichloropyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2NO2.C2H7NO/c7-3-1-2-4(8)9-5(3)6(10)11;3-1-2-4/h1-2H,(H,10,11);4H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQQBTWVFKDDVIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1Cl)C(=O)O)Cl.C(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10Cl2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6034265 | |

| Record name | Clopyralid-olamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6034265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57754-85-5 | |

| Record name | Clopyralid olamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57754-85-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Clopyralid-olamine [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057754855 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Clopyralid-olamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6034265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6-dichloropyridine-2-carboxylic acid, compound with 2-aminoethanol (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.373 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CLOPYRALID-OLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R7G6QF0YI5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.